![molecular formula C15H12ClN3O B2987616 N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide CAS No. 338410-53-0](/img/structure/B2987616.png)
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .
Physical And Chemical Properties Analysis
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .科学的研究の応用
Antibacterial Activity
The compound N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has been synthesized and studied for its antibacterial activity . The compound showed good activity against various bacterial strains, including E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa .
Anticancer Activity
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has also been synthesized and evaluated for its anticancer activity . The compound was tested against MCF-7 cell lines using MTT assay .
Crystallographic Studies
The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been studied for its crystal structure . The compound crystallizes in a triclinic crystal system with space group P-1 .
Thermal Studies
The thermal behavior of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been determined by DSC and TGA analysis .
Hirshfeld Surface Studies
Hirshfeld surface analysis of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide suggests that the intermolecular H···H, C···H, N···H, and O···H contacts are predominant .
Synthesis of New Derivatives
The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These new derivatives were synthesized under microwave irradiation and evaluated for their antibacterial activity .
Antimicrobial Activity
The compound N’-(1,3-benzothiazol-2-yl)-arylamide, which is synthesized from N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide, showed promising activity against Staphylococcus aureus .
ADMET Calculation
ADMET calculation showed favorable pharmacokinetic profile of synthesized compounds C 1-18, which are derivatives of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide .
将来の方向性
作用機序
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide affects the glycolysis pathway . GK is a key enzyme in this pathway, catalyzing the first step of glucose metabolism. By increasing GK activity, the compound enhances glucose utilization, thereby reducing blood glucose levels .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . These properties suggest that N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide leads to a significant hypoglycemic effect . This is beneficial for the therapy of T2D, as it helps to lower blood glucose levels .
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSKWIWBJWNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。